In-Depth Technical Guide to the Chemical Characterization of N-Ethyl 2C-B Hydrochloride
In-Depth Technical Guide to the Chemical Characterization of N-Ethyl 2C-B Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Ethyl 2C-B hydrochloride, a derivative of the psychedelic phenethylamine 2C-B, is a compound of interest in neuropharmacological research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed analytical methodologies for its characterization, and an exploration of its pharmacological profile. The information presented is intended to serve as a foundational resource for researchers engaged in the study of serotonergic hallucinogens and the development of novel therapeutics.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈BrNO₂ ⋅ HCl | [1][2][3] |
| Molecular Weight | 324.64 g/mol | [2][3] |
| CAS Number | 155638-84-9 | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | Data not available for N-Ethyl 2C-B HCl. For 2C-B HCl: 237-239 °C | [4] |
| Solubility | Soluble in DMF (5 mg/ml), DMSO (2.5 mg/ml), Ethanol (3 mg/ml), and PBS (pH 7.2) (5 mg/ml) | [1] |
Synthesis
A detailed, peer-reviewed synthesis protocol specifically for N-Ethyl 2C-B hydrochloride is not widely published. However, a plausible and commonly utilized synthetic route involves the N-alkylation of 4-bromo-2,5-dimethoxyphenethylamine (2C-B).
General Synthesis Pathway
The synthesis would likely proceed via a reductive amination reaction, a standard method for forming secondary amines.
Experimental Protocol: N-Ethylation of 2C-B (Hypothetical)
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Preparation of 2C-B Freebase: Begin with the hydrochloride salt of 2C-B. Dissolve it in an aqueous solution and basify with a suitable base (e.g., sodium hydroxide) to a pH above 10. Extract the resulting freebase into a non-polar organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield 2C-B as a freebase oil or solid.
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Reductive Amination: Dissolve the 2C-B freebase in a suitable aprotic solvent such as dichloromethane or 1,2-dichloroethane. Add a slight excess of acetaldehyde. To this mixture, add a reducing agent such as sodium triacetoxyborohydride in portions. The reaction is typically stirred at room temperature for several hours to overnight.
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Work-up and Purification: Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Ethyl 2C-B freebase can be purified by column chromatography on silica gel.
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Salt Formation: Dissolve the purified N-Ethyl 2C-B freebase in a minimal amount of a dry, non-polar solvent like diethyl ether or isopropanol. Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.
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Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield N-Ethyl 2C-B hydrochloride as a crystalline solid.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unequivocal identification and purity assessment of N-Ethyl 2C-B hydrochloride.
Mass Spectrometry (MS)
Expected Fragmentation Pattern:
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Molecular Ion (M+): The mass spectrum of the freebase (N-Ethyl 2C-B) would be expected to show a molecular ion peak at m/z 287 and 289 due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
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Alpha Cleavage: A prominent fragment would likely arise from the cleavage of the C-C bond alpha to the nitrogen atom, resulting in a benzylic cation.
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Loss of Ethyl Group: Fragmentation involving the loss of the N-ethyl group is also a probable pathway.
Experimental Protocol: GC-MS Analysis
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Instrumentation: Agilent Gas Chromatograph with a Mass Selective Detector or equivalent.
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Column: DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm.
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Carrier Gas: Helium at a constant flow rate.
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Injector Temperature: 280°C.
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Oven Program: Start at 100°C, ramp to 300°C.
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MS Parameters: Electron ionization (EI) at 70 eV, scan range 30-550 amu.
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Sample Preparation: Dissolve the hydrochloride salt in a suitable solvent and, if necessary, perform a liquid-liquid extraction into a non-polar solvent after basification to analyze the freebase.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. While specific spectral data for N-Ethyl 2C-B hydrochloride is not published, the expected chemical shifts can be estimated.
¹H NMR (Hypothetical Shifts in CDCl₃):
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Aromatic Protons: Two singlets in the aromatic region (δ 6.5-7.5 ppm).
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Methoxy Protons: Two singlets around δ 3.8-4.0 ppm, each integrating to 3H.
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Ethyl Group: A quartet (CH₂) and a triplet (CH₃) characteristic of an ethyl group attached to a nitrogen, likely in the δ 2.5-3.5 ppm and δ 1.0-1.5 ppm regions, respectively.
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Ethylamine Backbone: Two multiplets corresponding to the two CH₂ groups of the phenethylamine backbone, likely in the δ 2.7-3.2 ppm range.
¹³C NMR (Hypothetical Shifts in CDCl₃):
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Aromatic Carbons: Signals in the δ 110-160 ppm range, including two carbons attached to oxygen (methoxys) and one attached to bromine.
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Methoxy Carbons: Two signals around δ 55-60 ppm.
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Ethylamine Backbone and N-Ethyl Carbons: Signals in the aliphatic region (δ 15-55 ppm).
Experimental Protocol: NMR Analysis
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Instrumentation: Bruker Avance spectrometer (400 MHz or higher) or equivalent.
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Solvent: Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
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Experiments: Standard ¹H, ¹³C, and optionally 2D correlation experiments like COSY and HSQC for complete structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Expected Characteristic Absorptions (as Hydrochloride Salt):
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N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is expected for the secondary ammonium salt.
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C-H Stretch (aromatic and aliphatic): Peaks around 2850-3100 cm⁻¹.
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C=C Stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretch (ether): Strong absorptions around 1040-1250 cm⁻¹.
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C-N Stretch: In the 1020-1250 cm⁻¹ region.
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C-Br Stretch: Typically below 600 cm⁻¹.
Experimental Protocol: FTIR Analysis
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Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹.
Pharmacology
N-Ethyl 2C-B is a potent psychoactive substance, with its primary mechanism of action being the activation of serotonin receptors.
Receptor Binding and Functional Activity
N-Ethyl-2C-B is a potent full agonist at the serotonin 5-HT₂ₐ receptor, with an EC₅₀ of 3.39 nM and an Eₘₐₓ of 106%.[5] However, N-ethyl substitution on 2C-B has been shown to decrease its affinity for the 5-HT₂ₐ receptor by approximately 40-fold compared to the parent compound.[6] This suggests that while it is a full agonist, its binding affinity might be lower than that of 2C-B. A comprehensive receptor binding profile detailing its affinity (Ki values) for a wider range of CNS receptors is not yet publicly available.
| Receptor | Activity | Quantitative Data | Source |
| 5-HT₂ₐ | Full Agonist | EC₅₀ = 3.39 nM, Eₘₐₓ = 106% | [5] |
| 5-HT₂ₐ | Lower affinity than 2C-B | ~40-fold lower | [6] |
Signaling Pathways
Activation of the 5-HT₂ₐ receptor, a Gq/G₁₁-coupled receptor, by agonists like N-Ethyl 2C-B is expected to initiate a cascade of intracellular signaling events.
The activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These second messengers, in turn, modulate the activity of numerous downstream signaling proteins, ultimately leading to the psychedelic effects associated with 5-HT₂ₐ receptor agonism.[7][8]
Metabolism
The specific metabolic pathways of N-Ethyl 2C-B have not been extensively studied. However, based on the metabolism of other N-alkylated phenethylamines and 2C-B itself, several routes can be predicted.[9] The primary metabolic transformations are likely to involve N-dealkylation, hydroxylation of the aromatic ring, and O-demethylation of the methoxy groups, followed by conjugation with glucuronic acid or sulfate. The involvement of cytochrome P450 enzymes is highly probable in these oxidative metabolic processes.
Conclusion
N-Ethyl 2C-B hydrochloride is a potent serotonergic agent with a pharmacological profile centered on its agonist activity at the 5-HT₂ₐ receptor. This guide has provided a summary of its known chemical and physical properties, along with detailed hypothetical and generalized protocols for its synthesis and analytical characterization. Further research is warranted to fully elucidate its receptor binding profile, downstream signaling effects, and metabolic fate to better understand its neuropharmacological properties and potential applications. The methodologies and data presented herein serve as a valuable resource for scientists and researchers in the field of drug discovery and development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. swgdrug.org [swgdrug.org]
- 5. N-Ethyl-2C-B - Wikipedia [en.wikipedia.org]
- 6. 2C-B - Wikipedia [en.wikipedia.org]
- 7. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lefetamine-derived designer drugs N-ethyl-1,2-diphenylethylamine (NEDPA) and N-iso-propyl-1,2-diphenylethylamine (NPDPA): metabolism and detectability in rat urine using GC-MS, LC-MSn and LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
